4,4-Difluorocyclopent-2-en-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4F2O |
|---|---|
Molecular Weight |
118.08 g/mol |
IUPAC Name |
4,4-difluorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4F2O/c6-5(7)2-1-4(8)3-5/h1-2H,3H2 |
InChI Key |
HCAAKIHMISGUPM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC1(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Difluorocyclopent 2 En 1 One and Analogous Structures
Difluorocarbene-Mediated Annulation Strategies
The introduction of a difluoromethylidene group onto a cyclopentane (B165970) ring is a key challenge in the synthesis of 4,4-difluorocyclopent-2-en-1-one. Difluorocarbene-mediated annulation strategies have emerged as a powerful tool to achieve this transformation.
[4+1] Cycloaddition Reactions with Silyl (B83357) Dienol Ethers
A prominent method for constructing the 4,4-difluorocyclopentenone scaffold involves the [4+1] cycloaddition of silyl dienol ethers with a difluorocarbene precursor. This approach leverages the reactivity of silyl dienol ethers as four-carbon building blocks and a difluorocarbene species as the one-carbon component.
Copper(I)-catalyzed reactions have proven effective in generating difluorocarbene intermediates for subsequent cycloaddition. nih.gov Silyl dienol ethers can undergo a [4+1] cycloaddition with sodium bromodifluoroacetate in the presence of a copper(I) catalyst to yield 4,4-difluorocyclopent-1-en-1-yl silyl ethers. nih.gov The reaction is thought to proceed through a copper(I) difluorocarbene complex, a novel example of a transition metal difluorocarbene complex promoting a [4+1] cycloaddition. nih.gov This method provides a direct route to β,β-difluorocyclopentanone derivatives. nih.gov The use of potassium bromodifluoroacetate (BrCF₂CO₂K) as an inexpensive and commercially available difluorocarbene precursor further enhances the utility of this method. nih.gov
Detailed mechanistic studies suggest the formation of an alkynylcopper species which then complexes with difluorocarbene to form an alkynylcopper difluorocarbene intermediate. nih.gov This intermediate undergoes a 1,1-difluorocarbene migratory insertion to produce the gem-difluoropropargyl copper species, which is a key step in the catalytic cycle. nih.gov
Table 1: Copper(I)-Catalyzed [4+1] Cycloaddition of Silyl Dienol Ethers
| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |
| Silyl Dienol Ether | Sodium Bromodifluoroacetate | Copper(I) | 4,4-Difluorocyclopent-1-en-1-yl silyl ether | Varies | nih.gov |
While copper catalysis is well-established, nickel-catalyzed approaches for similar transformations are also being explored. Nickel catalysts, often in the form of Ni(COD)₂ with a suitable ligand, are known to catalyze various cycloaddition reactions, including [2+2+2] cycloadditions of diynes and CO₂. sci-hub.senih.gov The principles of these catalytic systems, which involve the formation of reactive intermediates with π-systems, suggest their potential applicability in difluorocarbene-mediated [4+1] cycloadditions, although specific examples for the synthesis of this compound are less documented in readily available literature. The development of such methods could offer alternative reactivity and selectivity profiles.
Metal-Free Difluorocyclopropanation and Subsequent Vinylcyclopropane-Cyclopentene Rearrangements
An alternative to transition metal catalysis involves metal-free conditions. While specific examples for the direct synthesis of this compound via this pathway are not extensively detailed, the general strategy of difluorocyclopropanation followed by a vinylcyclopropane-cyclopentene rearrangement is a known synthetic tool. This would conceptually involve the initial formation of a difluorocyclopropane ring on a vinyl-substituted precursor, followed by a thermal or Lewis acid-promoted rearrangement to the five-membered cyclopentene (B43876) ring. This rearrangement is a classic method for constructing cyclopentene systems.
Fluorine-Directed and -Activated Cyclization Pathways
The presence of fluorine atoms can significantly influence the reactivity of a molecule, enabling specific cyclization pathways that might not be feasible otherwise.
Nazarov Cyclization of 1-Fluorovinyl Vinyl Ketones
The Nazarov cyclization is a powerful reaction for the synthesis of cyclopentenones, traditionally involving the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. wikipedia.orgthermofisher.com The reaction proceeds through a pentadienyl cation intermediate. wikipedia.org A key challenge in the classical Nazarov cyclization is controlling the regioselectivity of the subsequent elimination step. organic-chemistry.org
In the context of synthesizing fluorinated cyclopentenones, the use of 1-fluorovinyl vinyl ketones as substrates in a Nazarov-type cyclization presents a modern variant. The fluorine atom can influence the electronics of the system and potentially direct the cyclization and subsequent steps. The silicon-directed Nazarov cyclization, where a trialkylsilyl group is placed on one of the vinyl groups, is a well-established strategy to control the regioselectivity of the elimination by stabilizing the intermediate oxyallyl cation through hyperconjugation. organic-chemistry.orgthieme.de This approach leads to the elimination of the silyl group, overcoming the tendency to form the thermodynamically more stable Zaitsev product. thieme.de While direct examples for this compound synthesis via this specific fluorinated substrate are not explicitly detailed in the provided search results, the underlying principles of the Nazarov cyclization and its modern, directed variants provide a strong conceptual basis for its application. wikipedia.orgorganic-chemistry.orgthieme.de
Regioselective Synthesis of Fluorinated Cyclopentenone Isomers
The precise placement of fluorine atoms and the double bond is a critical challenge in the synthesis of fluorinated cyclopentenone isomers. The Nazarov cyclization, a powerful method for constructing cyclopentenone frameworks, has been adapted to control regioselectivity through the influence of fluorine substituents. nih.govnii.ac.jp
Research has demonstrated that silyl dienol ethers, derived from α,β-unsaturated ketones, can undergo a regioselective difluorocyclopropanation reaction. nih.govnii.ac.jp Subsequent fluoride-ion-catalyzed ring opening of the resulting 1,1-difluoro-2-siloxy-2-vinylcyclopropanes yields 1-fluorovinyl vinyl ketones. These ketones serve as precursors for the Nazarov cyclization. The fluorine substituent drastically enhances both the rate and the regioselectivity of the cyclization, facilitating the synthesis of α-fluorocyclopentenone derivatives. nih.govnii.ac.jp In this reaction, the electrocyclization of a pentadienyl cation intermediate is directed by the electronic effects of the fluorine atom, leading to a controlled placement of the double bond in the final cyclopentenone product. nii.ac.jp
Another strategy involves a palladium-catalyzed four-component carbonylative coupling reaction. rsc.org This method achieves the difunctionalization of alkynes to produce difluoroalkyl or perfluoroalkyl enones with good yields and high E-selectivity. rsc.org The reaction proceeds under mild conditions, utilizing carbon monoxide at 1 atm and room temperature. The presence of cesium fluoride (B91410) (CsF) as an additive is reported to be crucial for the success of this transformation. rsc.org
Table 1: Organocatalytic Difluorocyclopropanation of Silyl Dienol Ether 5a Data sourced from Chemistry - A European Journal. nii.ac.jp
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Sodium Fluoride | Toluene | 80 | 9 |
| 2 | Proton Sponge | Toluene | 80 | 79 |
| 3 | DBU | Toluene | 80 | 23 |
This table illustrates the optimization of the catalyst for the difluorocyclopropanation step, highlighting the superior yield achieved with Proton Sponge.
Multi-step Synthetic Routes for Functionalized Difluorocyclopentenone Derivatives
The construction of more complex, functionalized difluorocyclopentenone derivatives often necessitates multi-step synthetic sequences. These routes allow for the introduction of chirality and various functional groups by leveraging versatile starting materials and sequential reactions.
Strategies Utilizing Vince Lactam as a Chiral Precursor
Vince lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, is a highly valuable chiral building block in synthetic organic chemistry. researchgate.netnih.gov Its rigid bicyclic structure and embedded C=C double bond allow for a variety of chemical manipulations to create functionalized γ-lactams and cyclopentane derivatives. researchgate.netnih.gov This makes it an important precursor for synthesizing carbocyclic nucleoside analogues like Carbovir. researchgate.netnih.gov
The synthesis of cyclopentenone derivatives from Vince lactam involves several key transformations. A typical sequence begins with the protection of the lactam nitrogen, for example, with a di-tert-butyl dicarbonate (B1257347) (Boc) group. ijcpa.in This is followed by the manipulation of the olefin bond. One common approach is an oxidative ring opening of the C=C bond, which can lead to a diformyl intermediate. researchgate.net This intermediate can then undergo further reactions to build the desired cyclopentane framework.
Alternatively, the lactam ring can be opened. For instance, treatment of a bicyclic lactam derivative with sodium ethoxide can induce lactam ring opening. researchgate.net The resulting cyclopentane amino acid derivative provides a scaffold that can be further modified. To arrive at a 4,4-difluorocyclopentenone structure, subsequent steps would involve the introduction of the gem-difluoro group at the appropriate carbon and oxidation of the alcohol functionality to a ketone, followed by the formation of the enone system. The enantiomeric purity of the starting Vince lactam is crucial for producing optically active final products. google.com
Table 2: Key Intermediates from Vince Lactam
| Starting Material | Reagent(s) | Intermediate Product |
|---|---|---|
| (+)-Vince Lactam | Di-tert-butyl dicarbonate | tert-butyl (1S, 4R)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate ijcpa.in |
| Protected Lactam | Sodium Borohydride | tert-butyl [(1S, 4R)-4-hydroxymethyl) cyclopent-2-en-1-yl]carbamate ijcpa.in |
This table outlines the progression from Vince lactam to a key aminocyclopentenol intermediate, which serves as a scaffold for further functionalization.
Sequential Oxidation, Fluorination, and Dehydration Approaches
A direct and effective method for synthesizing fluorinated cyclic ketones involves a sequence of oxidation, fluorination, and dehydration reactions. This strategy is particularly useful when starting from a non-fluorinated cyclic precursor.
An example of a relevant fluorination step is the electrophilic difluorination of an unactivated lactam using N-fluorobenzenesulfonimide. nih.gov This reaction has been successfully applied to an enantiomerically pure bicyclic lactam, which is a precursor to L-4,4-difluoroglutamic acid. nih.gov This demonstrates the feasibility of introducing a gem-difluoro group adjacent to a carbonyl functionality in a cyclic system.
A plausible synthetic route to this compound could start with a protected cyclopentanol.
Oxidation: The alcohol is first oxidized to the corresponding cyclopentanone (B42830) using a standard oxidizing agent.
Fluorination: The resulting ketone can then be subjected to electrophilic fluorination. This step introduces the two fluorine atoms at the C-4 position, alpha to the carbonyl group. Reagents like N-fluorobenzenesulfonimide are suitable for this transformation.
Dehydration/Elimination: Finally, the introduction of the C=C double bond to form the enone can be achieved through various methods, such as an elimination reaction from a suitable precursor (e.g., a selenoxide elimination) or dehydration of a tertiary alcohol, to yield the target this compound.
This sequential approach allows for a modular construction of the target molecule, where each key feature—the ketone, the gem-difluoro group, and the alkene—is installed in a separate, controlled step.
Reactivity Profiles and Mechanistic Investigations of the 4,4 Difluorocyclopent 2 En 1 One Framework
Mechanistic Studies on Enzyme-Substrate Interactions with Difluorinated Cyclopentenone Derivatives
Derivatives of 4,4-difluorocyclopentenone have been instrumental in probing the active sites of various enzymes, leading to a deeper understanding of their catalytic mechanisms. These studies often focus on how the difluorinated ring system influences binding, turnover, and, in some cases, irreversible inactivation of the target enzyme.
Turnover Mechanisms and Metabolite Identification (e.g., Monofluorinated Ketone Formation)
A key aspect of the interaction between enzymes and difluorinated cyclopentenone derivatives is the enzymatic processing, or turnover, that can lead to the formation of distinct metabolites. In studies involving human ornithine δ-aminotransferase (hOAT), a derivative, (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, was shown to generate a monofluorinated ketone as its primary metabolite. nih.govacs.org This transformation is significant as it indicates the enzymatic removal of a single fluorine atom, a process validated by the successful capture of a gem-diamine intermediate covalently bound to a lysine (B10760008) residue (Lys292) within the enzyme's active site. nih.govacs.org
The proposed turnover mechanism begins with the formation of an external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov Subsequent deprotonation leads to a quinonoid intermediate, which then facilitates the elimination of a fluoride (B91410) ion. nih.gov The resulting monofluorinated aldimine is then attacked by the active site lysine, leading to a gem-diamine intermediate. nih.govacs.org Hydrolysis of the subsequent enamine metabolite ultimately yields the observed monofluorinated ketone. nih.gov Interestingly, similar cyclopentene (B43876) analogs also produce a ketone with a single fluorine atom as the main metabolite. nih.gov
Elucidation of Inactivation Pathways in Pyridoxal 5'-Phosphate-Dependent Enzymes
The interaction of 4,4-difluorocyclopentenone derivatives with pyridoxal 5'-phosphate (PLP)-dependent enzymes can also lead to the inactivation of the enzyme. These inactivation pathways are of significant interest for the rational design of potent and selective enzyme inactivators. nih.gov The mechanisms often involve the formation of highly reactive intermediates within the enzyme's active site. nih.gov
A notable feature of the inactivation mechanism is the role of an active site lysine residue in facilitating the elimination of a fluoride ion. nih.govacs.org Spectral and stopped-flow kinetic experiments have provided support for a lysine-assisted E2 (bimolecular elimination) mechanism. nih.govacs.org This is a departure from the more typical E1cB (unimolecular elimination from the conjugate base) mechanism observed in other related aminotransferase inactivators. nih.govacs.org This lysine-assisted elimination is a critical step in the generation of a reactive species that can then interact further with the enzyme. nih.gov
The formation of quinonoid intermediates is a common feature in the catalytic cycle of PLP-dependent enzymes. In the context of inactivation by difluorinated cyclopentenone derivatives, the formation of a quinonoid transient state has been observed. nih.govacs.org This transient species arises after the initial deprotonation of the external aldimine. nih.gov The appearance of this quinonoid species is concurrent with the partial decay of the external aldimine, suggesting they are on the same reaction pathway. nih.gov This intermediate is key to the subsequent fluoride ion elimination. nih.govacs.org
The electrophilic nature of intermediates formed during the enzymatic processing of difluorinated cyclopentenones makes them susceptible to nucleophilic attack. This can lead to the formation of a covalent adduct with the enzyme, resulting in its inactivation. nih.govnih.gov The mechanism often involves the formation of a β-halo-α,β-unsaturated imine, which acts as a Michael acceptor. nih.gov A nucleophile within the active site can then undergo a conjugate addition reaction, leading to the covalent and often irreversible modification of the enzyme. nih.gov In some cases, a ternary adduct, involving the enzyme, the inactivator, and the PLP cofactor, has been observed through X-ray crystallography. nih.gov
Enamine intermediates also play a crucial role in the inactivation of certain PLP-dependent enzymes by related fluorinated compounds. nih.govnih.gov For instance, the inactivation of human ornithine aminotransferase (hOAT) by (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) is rationalized as occurring through an enamine mechanism, leading to a ternary adduct. nih.gov In the turnover pathway of (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, an enamine metabolite is formed, which then hydrolyzes to the final ketone product. nih.gov
| Enzyme | Compound | Key Mechanistic Feature | Result |
| Human Ornithine δ-Aminotransferase (hOAT) | (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid | Lysine-assisted E2 fluoride elimination | Inactivation and formation of a monofluorinated ketone metabolite |
| Human Ornithine δ-Aminotransferase (hOAT) | (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid | Formation of a quinonoid transient state | Precedes fluoride elimination |
| Pyridoxal 5'-Phosphate-Dependent Enzymes | Polyhaloalanines | Michael addition to a β-halo-α,β unsaturated imine | Covalent adduct formation and inactivation |
| Human Ornithine Aminotransferase (hOAT) | (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | Enamine mechanism | Formation of a ternary adduct and inactivation |
Characterization of Noncovalent Interaction Modalities
The gem-difluoro group in 4,4-Difluorocyclopent-2-en-1-one is a key determinant of its ability to engage in various noncovalent interactions. The high electronegativity of fluorine atoms creates a localized dipole at the C4 position, rendering the fluorine atoms themselves as potential hydrogen bond acceptors and the adjacent carbon atom as a weak Lewis acid.
Research on fluorinated organic compounds has identified several types of noncovalent interactions that are relevant to the this compound framework. These include:
C–H···F–C Hydrogen Bonds: Weak hydrogen bonds can form between the fluorine atoms of the cyclopentenone ring and C-H bonds of other molecules. The strength of these interactions is influenced by the acidity of the C-H donor.
C–F···π Interactions: The electron-rich π-system of the double bond in the cyclopentenone ring can interact with the electrophilic region of a C-F bond from another molecule.
Halogen Bonds: Although fluorine is the least polarizable halogen, it can still participate in halogen bonding, acting as a halogen bond acceptor.
π–π Stacking: The planar structure of the cyclopentenone ring allows for potential π–π stacking interactions with other aromatic or unsaturated systems.
Computational studies and experimental evidence from related fluorinated molecules suggest that these noncovalent interactions play a crucial role in the crystal packing of such compounds and can influence their recognition at the active sites of enzymes. For instance, studies on fluorinated N-methyl-N-phenylbenzamides have shown that C–H···F–C interactions, alongside other weak bonds, are significant in stabilizing crystal structures. researchgate.net The presence of fluorine can also impact the geometry and stability of molecular clusters, as seen in studies of ortho-fluorinated 2-phenylethylamine. nih.gov
| Interaction Type | Donor | Acceptor | Significance |
| Hydrogen Bond | C-H | Fluorine | Crystal packing, molecular recognition |
| π-Interaction | π-system of enone | C-F bond | Supramolecular assembly |
| Halogen Bond | Halogen donor | Fluorine | Directed self-assembly |
| π–π Stacking | Enone π-system | Aromatic/unsaturated ring | Stabilization of complexes |
Influence of Geminal Difluorination on Reaction Regioselectivity and Stereoselectivity
The presence of the gem-difluoro group at the C4 position of the cyclopentenone ring has a profound influence on the regioselectivity and stereoselectivity of its reactions. The strong electron-withdrawing nature of the two fluorine atoms significantly polarizes the molecule, affecting the electrophilicity of the carbonyl carbon and the β-carbon of the α,β-unsaturated system.
In nucleophilic additions, α,β-unsaturated ketones can undergo either 1,2-addition (attack at the carbonyl carbon) or 1,4-conjugate addition (attack at the β-carbon). The gem-difluoro group in this compound enhances the electrophilicity of the β-carbon, thereby favoring 1,4-conjugate addition for many nucleophiles. This is due to the inductive effect of the fluorine atoms, which is transmitted through the sigma framework of the ring.
Studies on related gem-difluorinated cycloalkanes have demonstrated that the CF₂ group significantly impacts the physicochemical properties of the molecule, including acidity and lipophilicity, which in turn affects reaction pathways. nih.govresearchgate.net For instance, the increased acidity of protons alpha to the carbonyl group can influence enolate formation and subsequent reactions.
Furthermore, the steric bulk of the gem-difluoro group can direct the stereochemical outcome of reactions. Nucleophilic attack is generally favored from the less hindered face of the cyclopentenone ring, leading to specific stereoisomers. In reactions where new stereocenters are formed, the gem-difluoro group can exert a significant diastereoselective control.
| Reaction Type | Influence of Gem-Difluoro Group | Predicted Outcome |
| Nucleophilic Addition | Increased electrophilicity of β-carbon | Favors 1,4-conjugate addition |
| Enolate Formation | Increased acidity of α-protons | Facile enolate formation |
| Cycloaddition Reactions | Altered electronic nature of the double bond | Modified reactivity and regioselectivity |
| Reactions at Carbonyl | Steric hindrance | Potential for stereoselective reduction |
Reactivity of the α,β-Unsaturated Ketone System in the Presence of Fluorine Atoms
The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. The presence of the geminal fluorine atoms modulates the inherent reactivity of this system.
The enone system is characterized by a conjugated π-system that includes the C=C double bond and the C=O double bond. This conjugation allows for the delocalization of electron density, creating electrophilic centers at both the carbonyl carbon and the β-carbon. As previously mentioned, the electron-withdrawing fluorine atoms enhance the electrophilicity of the β-carbon, making it a prime target for soft nucleophiles in Michael-type additions.
The reactivity of α,β-unsaturated carbonyls is highly dependent on the nature of the nucleophile. nih.gov Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, amines, and thiols, preferentially undergo 1,4-addition. The presence of the gem-difluoro group is expected to further promote 1,4-addition even with some harder nucleophiles due to the enhanced electrophilicity of the β-position.
The enone double bond can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. The electronic properties of the double bond, as modified by the gem-difluoro group, will influence the rate and regioselectivity of such reactions.
| Reaction Type | Reagent/Conditions | Expected Major Product |
| Michael Addition | Soft nucleophiles (e.g., R₂CuLi, RSH) | 1,4-Adduct |
| Nucleophilic Addition | Hard nucleophiles (e.g., RLi) | Mixture of 1,2- and 1,4-adducts, with 1,4-adduct likely significant |
| Diels-Alder Reaction | Diene | Cycloadduct |
| Reduction | Reducing agents (e.g., NaBH₄) | Allylic alcohol (from 1,2-reduction) or saturated ketone (from 1,4-reduction) |
Applications of 4,4 Difluorocyclopent 2 En 1 One in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Molecular Architectures
4,4-Difluorocyclopent-2-en-1-one serves as a potent C5 synthon, providing a pre-functionalized and conformationally constrained scaffold for the construction of more elaborate molecular structures. The presence of the ketone, the double bond, and the gem-difluoro group offers multiple reaction sites for chemists to exploit. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the β-carbon of the enone system, making it an excellent Michael acceptor. This reactivity is fundamental to many of the strategies for building molecular complexity.
The utility of this scaffold is prominently demonstrated in the synthesis of pharmacologically important molecules like 1-amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analog of a medicinally relevant aminocyclohexanecarboxylic acid. researchgate.net The synthesis of such derivatives underscores the role of the difluorinated cyclopentanone (B42830) core as a foundational starting point. Although direct total synthesis of natural products starting from this compound is not extensively documented, its derivatives are crucial intermediates. For instance, the synthesis of potent enzyme inhibitors often begins with a protected form of a substituted 4,4-difluorocyclopentene ring, which is then elaborated through a series of stereocontrolled reactions. The building block approach, where pre-functionalized and fluorinated synthons are incorporated into larger molecules, is a key strategy in modern drug discovery, and this compound and its derivatives are prime examples of such valuable building blocks. rsc.orgrsc.org
Synthesis of Bioactive Fluorinated Carbocyclic Compounds
The incorporation of the 4,4-difluorocyclopentyl moiety has proven to be a successful strategy in the development of potent and selective bioactive compounds, particularly enzyme inhibitors and carbocyclic nucleoside analogs.
A notable example is the synthesis of (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, which has been identified as a selective, mechanism-based inactivator of human ornithine aminotransferase (hOAT), an enzyme implicated in hepatocellular carcinoma. dntb.gov.ua The synthesis of this complex amino acid relies on intermediates derived from the difluorocyclopentene framework. Kinetic studies have shown that the presence of the gem-difluoro group and the double bond within the cyclopentene (B43876) ring are critical for the compound's high affinity and inactivation efficiency towards hOAT.
| Bioactive Difluorocyclopentane Derivatives | Target Enzyme | Therapeutic Potential |
| (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid | Human Ornithine Aminotransferase (hOAT) | Hepatocellular Carcinoma |
| (1R,4S)-4-amino-3,3-difluorocyclopentanecarboxylic acid | γ-Aminobutyric acid aminotransferase (GABA-AT) | Epilepsy, Addiction |
Furthermore, the carbocyclic cyclopentene scaffold is a key component in the design of nucleoside analogs with antiviral properties. dntb.gov.uatmc.edu Carbocyclic nucleosides, where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene ring, often exhibit enhanced metabolic stability. The addition of fluorine atoms can further improve their biological profile. rsc.org For example, 4'-substituted carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs have been synthesized and investigated for potential antiviral activity against viruses like HIV, HCV, and SARS-CoV-2. tmc.edu The synthesis of these molecules often involves the construction of a functionalized carbocycle, a role for which this compound is an ideal starting point. tmc.edudocumentsdelivered.com
Derivatization Strategies for Diversification and Further Functionalization
The chemical reactivity of this compound provides numerous avenues for derivatization, allowing for the generation of diverse molecular libraries for drug discovery and other applications. Two primary reaction pathways for functionalization are the Michael addition and the Diels-Alder reaction.
Michael Addition: As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com It can react with a wide variety of soft nucleophiles in a conjugate addition (or 1,4-addition) mechanism. masterorganicchemistry.comyoutube.com This reaction is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds at the β-position of the enone. wikipedia.org
Nucleophiles: Enolates, organocuprates (Gilman reagents), amines, thiols, and other stabilized carbanions can be used as Michael donors. masterorganicchemistry.com
Products: The resulting Michael adducts are 1,5-dicarbonyl compounds (if an enolate is used) or β-functionalized cyclopentanones, which can be further modified. wikipedia.org For example, trapping the intermediate enolate with various electrophiles allows for tandem functionalization. nsf.gov
Diels-Alder Reaction: The electron-deficient double bond in this compound makes it a good dienophile for [4+2] cycloaddition reactions with electron-rich dienes. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is one of the most powerful methods for constructing six-membered rings with high stereocontrol. wikipedia.orgmasterorganicchemistry.com
Reaction Type: Normal-demand Diels-Alder reaction. organic-chemistry.org
Products: The reaction yields bicyclic or polycyclic structures containing a difluorinated six-membered ring, significantly increasing molecular complexity in a single step. The resulting adducts can serve as intermediates for the synthesis of natural products and other complex targets. wikipedia.org
These derivatization strategies are summarized in the table below.
| Derivatization Strategy | Reaction Type | Reactive Site | Typical Reagents | Product Class |
| Michael Addition | Conjugate (1,4) Addition | β-carbon of the enone | Enolates, Cuprates, Amines, Thiols | β-functionalized cyclopentanones |
| Diels-Alder Reaction | [4+2] Cycloaddition | Alkene (Dienophile) | Electron-rich Dienes | Bicyclic/Polycyclic adducts |
Development of Novel Fluorine-Containing Scaffolds through Ring Transformations
Beyond functionalization of the existing ring, the 4,4-difluorocyclopentenone scaffold can be utilized in reactions that alter the ring structure itself, leading to novel fluorine-containing molecular frameworks. Ring-expansion and ring-opening reactions are key strategies in this regard.
While direct ring-expansion of this compound is not widely reported, analogous transformations in similar systems suggest its potential. For example, gem-difluorocyclopropyl ketones are known to undergo ring expansion to form substituted furans. researchgate.net Similarly, gem-difluorinative ring-expansion of methylenecycloalkanes has been developed as a method to access gem-difluorinated macrocycles. chemrxiv.org These precedents suggest that under appropriate conditions, the strained and electronically modified cyclopentenone ring could be induced to expand, providing access to six-membered or larger fluorinated rings.
Another avenue for scaffold diversification involves the addition of difluorocarbene to the double bond, which would form a difluorospirocyclopropane derivative. Subsequent radical-mediated ring-opening of this vicinal difluorocyclopropane ring, as has been demonstrated in nucleoside chemistry, can lead to the formation of acyclic, unsaturated difluoroethyl side chains. nih.gov This type of transformation effectively converts a cyclic scaffold into a functionalized linear one, opening up new possibilities for molecular design. The intrinsic reactivity of gem-difluorocyclopropanes in various ring-opening transformations is a well-studied area, further supporting the potential for such scaffold modifications. researchgate.netrsc.org
Computational Chemistry Approaches in 4,4 Difluorocyclopent 2 En 1 One Research
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the intricate details of reaction mechanisms involving fluorinated organic compounds. For derivatives of 4,4-Difluorocyclopent-2-en-1-one, such as (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, DFT calculations have been instrumental in unraveling complex enzymatic inactivation pathways. These studies provide a framework for understanding how the parent ketone might behave in similar chemical transformations.
Transition State Analysis and Energy Barrier Determination
A key application of DFT in reaction mechanism studies is the localization of transition states and the calculation of associated energy barriers. The transition state is a high-energy, transient configuration of atoms that must be surmounted for a reaction to proceed. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.
For instance, in the study of related fluorinated molecules, DFT calculations have been used to map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. This involves optimizing the geometries of reactants, products, and transition states. The calculated energy barriers can then be used to compare different possible reaction pathways, identifying the most kinetically favorable route. While specific data for this compound is not abundant in the public domain, the methodologies applied to other fluorinated systems are directly applicable. For example, in the study of the inactivation of human ornithine aminotransferase by (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, computational calculations were crucial in supporting a proposed lysine-assisted E2 fluoride (B91410) ion elimination mechanism.
Free Energy Calculations for Reaction Pathways
While the potential energy barrier provides insight into the intrinsic kinetics of a reaction, the Gibbs free energy of reaction (ΔG) determines the thermodynamic feasibility and the position of the equilibrium. Free energy calculations, which account for both enthalpy (ΔH) and entropy (ΔS) at a given temperature, are essential for a complete understanding of a reaction pathway.
Computational studies on derivatives of this compound have utilized Gibbs free energy calculations to assess the stability of various intermediates and products. For example, in the context of enzymatic reactions, the calculated Gibbs free energy of different tautomeric forms of a molecule can reveal the most stable species within a protein's active site. This type of analysis helps to build a comprehensive picture of the reaction landscape, moving beyond simple potential energy diagrams to a more realistic representation of the reaction in a specific environment.
| Reaction Parameter | Description | Relevance to this compound Research |
| Transition State | The highest energy point along the reaction coordinate. | Identifies the kinetic bottleneck of a reaction involving the cyclopentenone ring. |
| Energy Barrier (Activation Energy) | The energy required to reach the transition state from the reactants. | Determines the rate of chemical transformations of the fluorinated ketone. |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a system. | Predicts the spontaneity and equilibrium position of reactions involving the compound. |
pKa and Electrostatic Potential (ESP) Analyses of Intermediates
The acidity or basicity of reaction intermediates, quantified by their pKa values, can significantly influence reaction pathways. Computational methods can predict pKa values, offering insights into the protonation states of molecules under different conditions. For intermediates derived from this compound, knowing the pKa can help to understand their stability and reactivity, particularly in acid- or base-catalyzed reactions.
Electrostatic Potential (ESP) maps are another valuable computational tool. nih.gov They illustrate the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound and its reaction intermediates, ESP maps can predict sites of nucleophilic or electrophilic attack. The color-coding on an ESP map, typically with red indicating negative potential and blue indicating positive potential, provides a visual guide to the molecule's reactive sites.
Theoretical Studies on the Electronic and Steric Effects of Fluorine on Reactivity and Conformation
The presence of two fluorine atoms at the C4 position of the cyclopentenone ring has profound electronic and steric consequences. Theoretical studies are essential for dissecting these effects.
Electronic Effects: The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect. This can significantly influence the reactivity of the carbonyl group and the double bond. For instance, the gem-difluoro group can affect the electrophilicity of the carbonyl carbon and the β-carbon of the enone system. Computational studies on related fluorinated cycloalkanes have shown that the influence of the CF2 moiety on the acidity or basicity of nearby functional groups is primarily governed by this inductive effect. lumenlearning.com
Steric and Conformational Effects: The fluorine atoms also introduce steric bulk and can influence the conformational preferences of the five-membered ring. Computational conformational analysis can be used to determine the most stable three-dimensional arrangement of the molecule. chemistrysteps.comlibretexts.orgresearchgate.net Studies on difluorinated alkanes and cycloalkanes have demonstrated that fluorine substitution can have a significant impact on molecular conformation, which in turn can affect reactivity and interactions with other molecules. lumenlearning.comyoutube.com For example, the presence of the gem-difluoro group can influence the approach of reagents to the carbonyl group or the double bond.
Computational Prediction of Selectivity in Transformations Involving the Fluorinated Cyclopentenone Moiety
Many chemical reactions can potentially yield multiple products. Predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction is a major challenge in organic synthesis. Computational chemistry offers powerful tools to address this challenge. By calculating the energy barriers for the formation of different products, it is often possible to predict which product will be favored kinetically.
For transformations involving the 4,4-difluorocyclopentenone moiety, computational methods can be used to predict, for example, whether a nucleophile will add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition). These predictions are based on the relative energies of the transition states leading to the different adducts. While specific predictive studies on this compound are not widely reported, the methodologies are well-established and have been successfully applied to a wide range of organic reactions. The understanding of stereoselective reactions is often qualitative, stemming from differences in steric and electronic effects in competing mechanistic pathways. Computational approaches provide a means to quantify these effects and make more accurate predictions.
Advanced Spectroscopic and Analytical Methodologies in 4,4 Difluorocyclopent 2 En 1 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis
NMR spectroscopy stands as a cornerstone technique for the detailed structural elucidation and mechanistic investigation of 4,4-Difluorocyclopent-2-en-1-one and its derivatives.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Characterization
A comprehensive understanding of the molecular architecture of this compound is achieved through the combined application of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each of these nuclei provides unique and complementary information, allowing for a complete assignment of the molecule's structure.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms within the molecule.
¹³C NMR: Carbon NMR reveals the carbon skeleton of the molecule. In the case of fluorinated compounds, the coupling between carbon and fluorine atoms (J-coupling) provides valuable information about the proximity of these nuclei. libretexts.org For instance, the carbon atom directly bonded to the fluorine atoms will exhibit a large one-bond coupling constant (¹JCF), while carbons further away will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. libretexts.org
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR studies. man.ac.uksouthampton.ac.uknih.gov The chemical shift of the fluorine atoms is extremely sensitive to their electronic environment, making ¹⁹F NMR a powerful tool for probing subtle structural and electronic changes. southampton.ac.uknih.gov The spectra are often simple and first-order, facilitating interpretation. youtube.com
The structure of related fluorinated compounds, such as 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, has been successfully confirmed using a combination of ¹³C and ¹⁹F NMR, alongside other analytical techniques. mdpi.com In this case, the ¹⁹F NMR showed a characteristic singlet, while the ¹³C NMR displayed two doublets due to coupling with the fluorine atom. mdpi.com
Table 1: Representative NMR Data for Fluorinated Cyclopentane (B165970) Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 5.80 | d | J = 4.8 | Vinyl H |
| ¹H | 5.76 | d | J = 4.8 | Vinyl H |
| ¹⁹F | -123.07 | t | J = 15.0 | CF₂ |
| ¹³C | 159.5 | d | J = 265.5 | C-F |
| ¹³C | 93.8 | d | J = 31.2 | C-C-F |
| Data is illustrative and based on similar reported structures. mdpi.comamazonaws.com |
In Situ NMR Reaction Monitoring for Kinetic and Mechanistic Insights
The real-time monitoring of chemical reactions using in situ NMR provides invaluable data for understanding reaction kinetics and mechanisms. This technique allows researchers to follow the consumption of reactants, the formation of products, and the appearance of transient intermediates over time. magritek.comjhu.edunih.gov
For reactions involving this compound, both ¹H and ¹⁹F NMR can be employed to track the progress of the reaction. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly well-suited for this purpose. magritek.com By acquiring spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed, enabling the determination of rate constants and the elucidation of the reaction mechanism. magritek.comjhu.edu This approach has been successfully used to study the kinetics of SNAr reactions of other fluorinated compounds. magritek.com Challenges such as the potential for exothermic reactions must be considered when planning in situ NMR experiments. jhu.edu
Mass Spectrometry (MS) for Identifying Intermediates and Enzyme-Ligand Complexes
Mass spectrometry is an indispensable tool for identifying reaction intermediates and characterizing the interactions between this compound and biological macromolecules like enzymes. Its high sensitivity allows for the detection of low-abundance species. nih.govscispace.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. amazonaws.com This capability is essential for identifying reaction intermediates and final products in studies involving this compound. The precise mass data obtained from HRMS helps to confirm proposed structures and differentiate between species with similar nominal masses. amazonaws.com
Native Protein Mass Spectrometry for Noncovalent Interactions
Native protein mass spectrometry is a powerful technique for studying noncovalent interactions between proteins and ligands, such as the binding of this compound to an enzyme. nih.govnih.govresearchgate.net By preserving the native, folded state of the protein and the noncovalent complexes during the analysis, this method allows for the direct observation of the enzyme-ligand complex. drugtargetreview.com This provides information on binding stoichiometry, and with careful experimental design, can also be used to determine binding affinities. nih.govnih.gov The technique is highly sensitive, requires minimal sample, and is relatively fast. nih.gov
In a study of a related compound, (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, native MS was used to identify noncovalent interactions with the enzyme human ornithine aminotransferase (hOAT). nih.gov The results showed that the primary form of the inactivated enzyme was a noncovalent complex, with a covalently-bound form being a minor species. nih.gov
Intact Protein Mass Spectrometry for Covalent Modification Detection
Intact protein mass spectrometry is used to measure the mass of the entire protein, allowing for the detection of covalent modifications. liverpool.ac.ukswmed.edu When this compound acts as a covalent inhibitor of an enzyme, it forms a stable bond with an amino acid residue in the active site. This results in a predictable mass increase in the protein, which can be precisely measured by intact protein MS. nih.govnih.gov
This technique was utilized in the investigation of (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid's interaction with hOAT. While native MS pointed to a predominantly noncovalent interaction, denaturing intact protein mass spectrometry identified a minor species with a mass addition consistent with covalent modification. nih.gov This highlights the complementary nature of these mass spectrometric approaches in providing a complete picture of enzyme-inhibitor interactions.
Table 2: Mass Spectrometry Techniques and Their Applications in this compound Research
| Technique | Application | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Identification of reaction intermediates and products | Accurate mass and elemental composition |
| Native Protein Mass Spectrometry | Study of noncovalent enzyme-ligand interactions | Binding stoichiometry, affinity, and complex stability |
| Intact Protein Mass Spectrometry | Detection of covalent modifications to proteins | Confirmation of covalent binding and mass of adduct |
Kinetic Studies and Spectrophotometric Techniques
The elucidation of reaction mechanisms and the real-time observation of chemical transformations involving this compound and its derivatives heavily rely on sophisticated kinetic and spectrophotometric methods. These techniques provide invaluable insights into the rates of reaction, the formation of transient intermediates, and the factors influencing the compound's reactivity, particularly in biological systems.
Stopped-Flow Kinetic Experiments for Transient State Observation
Stopped-flow kinetics is a powerful technique for studying rapid biochemical and chemical reactions that occur on a millisecond timescale. nih.govcolorado.edu This method involves the rapid mixing of two or more reactant solutions, followed by the abrupt stopping of the flow, allowing for the observation of the reaction progress in a measurement cell. kintekcorp.com The ability to monitor fast processes makes it particularly well-suited for observing pre-steady-state kinetics, identifying transient intermediates, and elucidating complex reaction pathways that would be missed by conventional kinetic methods. nih.govcolorado.edu
In the context of fluorinated cyclopentenone derivatives, stopped-flow kinetic experiments have been instrumental. For instance, in the study of (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, a derivative of this compound, stopped-flow experiments were crucial in supporting the proposal of a lysine-assisted E2 fluoride (B91410) ion elimination mechanism. nih.gov This advanced technique allowed for the direct observation of rapid spectral changes associated with the formation of transient species, providing evidence for an unusual inactivation pathway that deviates from the more typical E1cB elimination mechanism. nih.gov The versatility of stopped-flow systems allows for the measurement of various optical signals, including absorbance and fluorescence, making it a cornerstone in mechanistic enzymology. nih.govcolorado.edu
Key Applications of Stopped-Flow Kinetics:
Measurement of rapid reaction rates and rate constants. itaca-sb.it
Detection and characterization of transient reaction intermediates. nih.govitaca-sb.it
Elucidation of complex reaction mechanisms, such as enzyme inhibition pathways. nih.govnih.gov
Studying single turnover events in enzyme catalysis. colorado.edu
UV-Vis Spectrophotometric Monitoring of Reaction Progress
UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for monitoring the progress of chemical reactions in solution. thermofisher.com It operates on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, enabling quantitative analysis of reactants and products over time. thermofisher.com
In research involving this compound derivatives, UV-Vis spectrophotometry serves as a continuous and non-invasive method to track reaction kinetics. For example, spectral experiments were integral to an integrated mechanistic study of (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid's interaction with human ornithine aminotransferase (hOAT). nih.gov By monitoring changes in the UV-Vis spectrum, researchers can follow the consumption of reactants and the formation of products, allowing for the determination of reaction rates and kinetic parameters. thermofisher.com This technique is particularly useful when the reactants, intermediates, or products possess distinct chromophores that absorb in the UV-Vis range. mdpi.com
The following table illustrates the type of kinetic data that can be obtained from such studies, in this case for difluoro-based cyclopentene (B43876) inhibitors of hOAT.
| Compound | Target Enzyme | Inhibition Type | KI (mM) |
|---|---|---|---|
| (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid | hOAT | Irreversible | 0.06 |
| Difluoro-based analog 4 | hOAT | Irreversible | 4.0 |
| Difluoro-based analog 5 | hOAT | Irreversible | 2.0 |
| (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid | GABA-AT | Reversible | - |
X-ray Crystallography for Molecular and Protein-Ligand Complex Structural Determination
X-ray crystallography is an indispensable tool in structural biology and chemistry for determining the precise three-dimensional arrangement of atoms within a crystal. umn.edunih.gov By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, scientists can generate a detailed electron density map and, from that, a model of the molecular structure at atomic resolution. nih.govaimspress.com This technique provides unequivocal evidence of molecular stereochemistry, conformation, and the intricate details of intermolecular interactions. umn.edu
In the investigation of this compound derivatives as enzyme inhibitors, X-ray crystallography has provided profound insights into their mechanism of action. A notable application is the structural elucidation of human ornithine aminotransferase (hOAT) in complex with (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid. nih.gov Through co-crystallization, researchers were able to:
Reveal a novel noncovalent inactivation mechanism. nih.gov
Capture a key gem-diamine intermediate covalently bound to a lysine (B10760008) residue (Lys292) in the enzyme's active site. nih.gov This provided direct validation for the proposed turnover mechanism. nih.gov
The ability to visualize the ligand bound within the protein's active site is crucial for structure-based drug design, as it allows for the rationalization of structure-activity relationships and the design of more potent and selective inhibitors. nih.govpeakproteins.com The resolution of a crystal structure is a key indicator of its quality; for instance, structures of ERAP1 in complex with inhibitors have been determined at resolutions of 1.6-1.7 Å, a significant improvement over previously published structures. peakproteins.com
The table below summarizes key details from a representative protein data bank (PDB) entry for a protein structure determined by X-ray crystallography, illustrating the type of information obtained.
| Parameter | Example Value (PDB ID: 1FU2) | Significance |
|---|---|---|
| Classification | HORMONE/GROWTH FACTOR | Functional category of the macromolecule. rcsb.org |
| Organism | Homo sapiens | The species from which the protein originates. rcsb.org |
| Resolution | 3.24 Å | A measure of the level of detail in the crystal structure. rcsb.org |
| Total Structure Weight | 23.72 kDa | The molecular weight of the crystallized molecule. rcsb.org |
| Atom Count | 1,630 | The total number of atoms modeled in the structure. rcsb.org |
Stereochemical Control and Asymmetric Synthesis in Fluorinated Cyclopentenone Chemistry
Chiral Pool Synthesis of Enantiopure Fluorinated Cyclopentenone Derivatives
Chiral pool synthesis leverages naturally occurring, enantiomerically pure starting materials to construct complex chiral molecules. nih.gov This approach transfers the inherent chirality of the starting material to the final product, avoiding the need for chiral resolution or asymmetric catalysis in later stages. A notable example in the synthesis of fluorinated cyclopentane (B165970) systems involves the use of the enantiopure Vince lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. nih.gov
The synthesis of a key intermediate for (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, a derivative of the target scaffold, illustrates this strategy effectively. nih.gov The process begins with the protected Vince lactam, which establishes the absolute stereochemistry early in the sequence. The synthetic route involves a series of transformations designed to build the cyclopentane ring and introduce the gem-difluoro group while retaining the initial chirality.
Key transformation steps include:
Hydrolysis and Oxidation: The acetyl group of a bicyclic intermediate derived from the Vince lactam is hydrolyzed under acidic conditions. The resulting alcohol is then oxidized, commonly using a Swern oxidation, to yield the corresponding ketone. nih.gov
Fluorination: The ketone is subjected to fluorination to install the gem-difluoro group at the C4 position.
Ring Modification and Deprotection: Subsequent steps involve cleavage of the bicyclic system and functional group manipulations to yield the desired enantiopure fluorinated cyclopentene (B43876) derivative. nih.gov
The table below summarizes a typical synthetic sequence starting from a chiral precursor.
Table 1: Exemplary Chiral Pool Synthesis Sequence for a Fluorinated Cyclopentane Derivative
| Step | Starting Material | Reagents/Conditions | Product | Purpose |
| 1 | Acetyl-protected bicyclic lactam | Acid Hydrolysis | Bicyclic alcohol | Removal of protecting group |
| 2 | Bicyclic alcohol | Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) | Bicyclic ketone | Formation of carbonyl for fluorination |
| 3 | Bicyclic ketone | Fluorinating Agent | gem-Difluoro bicyclic intermediate | Introduction of the difluoro moiety |
| 4 | gem-Difluoro bicyclic intermediate | Various | Enantiopure fluorinated cyclopentene | Final target structure |
This method ensures that the stereocenter defined by the initial chiral pool material dictates the stereochemistry of the final product, providing a reliable pathway to enantiomerically pure fluorinated cyclopentenone precursors.
Asymmetric Catalysis for Enantioselective Transformations of 4,4-Difluorocyclopent-2-en-1-one
Asymmetric catalysis offers a powerful and atom-economical alternative to chiral pool synthesis, creating chirality through the use of a small amount of a chiral catalyst. youtube.com For α,β-unsaturated ketones like this compound, asymmetric organocatalysis is particularly effective. One of the most successful strategies is iminium ion catalysis, developed by David MacMillan, which uses chiral secondary amines to activate enones toward a variety of enantioselective transformations. youtube.com
The mechanism involves the reversible reaction of the cyclopentenone with a chiral amine catalyst (e.g., an imidazolidinone derivative) to form a chiral iminium ion. This transient species lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, making it a more reactive electrophile. youtube.comyoutube.com The bulky chiral scaffold of the catalyst then effectively shields one face of the molecule, directing the attack of a nucleophile or diene to the opposite face, thus inducing high enantioselectivity. youtube.com
This strategy can be applied to various reactions, including:
Diels-Alder Reactions: The activated iminium ion can act as a highly reactive dienophile in [4+2] cycloadditions, yielding chiral bicyclic structures. youtube.comprinceton.edu
Michael Additions: The enantioselective addition of soft nucleophiles to the β-position of the cyclopentenone can be achieved with high stereocontrol.
Friedel-Crafts Alkylations: Aromatic systems can be guided to attack the enone system enantioselectively. youtube.com
Table 2: Common Chiral Amine Catalysts for Iminium Ion Catalysis
| Catalyst Type | Example Structure | Typical Application |
| Imidazolidinone (MacMillan Catalyst) | First-generation catalyst derived from Phenylalanine | Diels-Alder, Michael Additions, Friedel-Crafts |
| Proline | Natural amino acid | Aldol and Mannich reactions |
| Diarylprolinol Silyl (B83357) Ether (Jørgensen-Hayashi Catalyst) | Michael Additions, α-functionalization |
By selecting the appropriate enantiomer of the catalyst, chemists can selectively synthesize either enantiomer of the desired product from the prochiral this compound starting material.
Diastereoselective Reactions Influenced by the Fluorine Substituents
The gem-difluoro group at the C4 position of the cyclopentenone ring does more than just modify electronic properties; it exerts a significant stereochemical influence on adjacent centers, leading to high diastereoselectivity in reactions. This control arises from a combination of steric and stereoelectronic effects. st-andrews.ac.ukbeilstein-journals.org
Key Influencing Factors:
Steric Hindrance: The fluorine atoms, though relatively small, provide steric bulk that can direct an incoming reagent to the less hindered face of the molecule. In a non-planar cyclopentene ring, this can create a strong facial bias.
Electrostatic Interactions: The highly electronegative fluorine atoms create a localized dipole (C-F bonds). These dipoles can lead to repulsive or attractive electrostatic interactions with approaching polar reagents, influencing the trajectory of attack.
Stereoelectronic Effects (Hyperconjugation): The C-F bonds are strong σ-acceptors. This leads to stabilizing hyperconjugative interactions, such as σCH→σ*CF, which can lock the molecule into a specific conformation. beilstein-journals.org This conformational rigidity enhances the facial bias of the ring system. The gauche effect, which often favors a gauche arrangement between fluorine and another electronegative group, can also play a role, although it may be overshadowed by other interactions in some systems. beilstein-journals.org
For example, in a nucleophilic attack on the carbonyl group or a conjugate addition at the β-carbon, the gem-difluoro group can force the nucleophile to approach from the face opposite to the fluorine atoms, resulting in a single dominant diastereomer. Research on related fluorinated cyclic systems has shown that judicious placement of fluorine atoms can enforce specific conformations in solution, leading to predictable stereochemical outcomes. st-andrews.ac.uk
Table 3: Stereochemical Effects of the 4,4-Difluoro Group
| Effect | Description | Influence on Reactivity |
| Steric Hindrance | The physical space occupied by the fluorine atoms. | Blocks one face of the ring, directing attack to the opposite face. |
| Electrostatic Repulsion | Repulsion between the electron-rich fluorine atoms and incoming nucleophiles. | Can modify the angle and trajectory of nucleophilic attack. |
| Hyperconjugation (σ→σ)* | Delocalization of electrons from adjacent C-H or C-C bonds into the antibonding orbital of the C-F bond. | Stabilizes specific ring conformations, leading to a more rigid and predictable structure for stereoselective reactions. beilstein-journals.org |
Computational Aspects of Stereochemical Control in Fluorinated Cyclopentenone Synthesis
Computational chemistry, particularly using quantum-chemical methods like Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the stereochemical outcomes of reactions involving fluorinated compounds. beilstein-journals.org These methods allow researchers to model reaction pathways, analyze transition state energies, and dissect the subtle electronic effects that govern selectivity.
Applications of Computational Analysis:
Conformational Analysis: DFT calculations can determine the relative energies of different ring conformations of this compound and its derivatives. This helps identify the most stable ground-state conformation, which is crucial for predicting reaction outcomes. beilstein-journals.org
Transition State Modeling: By calculating the energies of various possible transition states for a given reaction (e.g., the endo vs. exo transition states in a Diels-Alder reaction), chemists can predict which stereoisomer will be formed preferentially. youtube.comnih.gov The pathway with the lower activation energy will be the dominant one.
Analysis of Non-Covalent Interactions: Tools like Natural Bond Orbital (NBO) analysis can be used to visualize and quantify the stereoelectronic interactions, such as hyperconjugation (e.g., nN→σ*CF) or the gauche effect, that influence stability and reactivity. beilstein-journals.org This provides a deeper understanding of why a particular stereochemical outcome is favored.
For instance, computational studies on fluorinated pyrrolidines have demonstrated that anomeric effects and electrostatic interactions are critical in modulating the conformational equilibrium, providing a strong predictive framework for their chemistry. beilstein-journals.org Similarly, DFT calculations have been used to confirm that certain reactions proceed through a specific diastereoselective concerted mechanism. nih.gov Applying these computational approaches to the this compound system allows for the rational design of highly stereoselective syntheses.
Table 4: Insights from Computational Chemistry
| Computational Method | Information Provided | Application in Stereocontrol |
| Density Functional Theory (DFT) | Energies of ground states, transition states, and intermediates. | Predicts the most stable conformer and the favored reaction pathway (e.g., diastereoselectivity). beilstein-journals.org |
| Natural Bond Orbital (NBO) Analysis | Quantifies orbital interactions like hyperconjugation and anomeric effects. | Explains the electronic origin of conformational preferences and reactivity trends. beilstein-journals.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes electron density to identify non-covalent interactions. | Visualizes and quantifies steric and electrostatic interactions influencing the reaction. |
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes to 4,4-Difluorocyclopent-2-en-1-one
The development of efficient, cost-effective, and environmentally benign methods for the synthesis of this compound is a cornerstone of future research. Current synthetic strategies, while effective, often rely on harsh reagents and multi-step procedures. The exploration of greener and more sustainable alternatives is paramount.
Future investigations will likely focus on several promising avenues. Biocatalysis , for instance, presents a compelling strategy for the stereoselective synthesis of fluorinated building blocks. nih.govutdallas.edu The use of engineered enzymes, such as ene reductases or myoglobin-based catalysts, could enable the asymmetric synthesis of chiral derivatives of this compound under mild conditions. nih.govchemrxiv.org This approach offers the potential for high enantioselectivity and a reduced environmental footprint compared to traditional chemical methods.
Another area of interest is the development of photochemical syntheses . Light-mediated reactions can often proceed under ambient conditions without the need for stoichiometric activators, aligning with the principles of green chemistry. Research into photoinduced fluorination or cycloaddition reactions could unveil novel pathways to the difluorocyclopentenone core.
Exploration of Unprecedented Reactivity Modes and Transformations of the Fluorinated Cyclopentenone Core
The unique electronic properties conferred by the gem-difluoro group at the C4 position of the cyclopentenone ring are ripe for the exploration of novel reactivity patterns and chemical transformations. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of both the carbonyl group and the carbon-carbon double bond.
Future research will likely delve into a variety of reaction types:
Cycloaddition Reactions: The electron-deficient nature of the double bond in this compound makes it an excellent candidate for various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. rsc.orgresearchgate.net Exploring its utility as a dienophile or a dipolarophile could lead to the rapid construction of complex, polycyclic fluorinated scaffolds. nih.gov Mechanistic studies of these cycloadditions will be crucial for understanding and controlling the stereochemical outcomes. vnu.edu.ua
Nucleophilic Addition Reactions: The electrophilicity of the carbonyl carbon and the β-carbon of the enone system is enhanced by the adjacent difluoro group, making them susceptible to attack by a wide range of nucleophiles. wikipedia.orglibretexts.orgmasterorganicchemistry.com Investigating the regioselectivity and stereoselectivity of nucleophilic additions will be a key area of focus. nih.gov This could lead to the synthesis of a diverse library of functionalized cyclopentane (B165970) derivatives. The conformational effects of the fluorine atoms may also play a significant role in the reactivity of the carbonyl group. beilstein-journals.org
C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Developing methods for the selective C-H functionalization of the this compound scaffold would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.
The table below summarizes potential areas of exploration for the reactivity of this compound.
| Reaction Type | Potential Research Focus | Expected Outcomes |
| Cycloaddition | Exploration as a dienophile in Diels-Alder reactions. researchgate.net | Synthesis of complex polycyclic fluorinated compounds. |
| Investigation in [2+2] photocycloadditions. | Access to strained ring systems. | |
| Use in 1,3-dipolar cycloadditions. | Formation of fluorinated heterocyclic compounds. | |
| Nucleophilic Addition | 1,2-addition to the carbonyl group. masterorganicchemistry.com | Synthesis of functionalized cyclopentenols. |
| 1,4-conjugate addition to the enone system. wikipedia.org | Creation of diverse cyclopentanone (B42830) derivatives. | |
| Tandem addition-cyclization reactions. | Rapid construction of bicyclic systems. | |
| C-H Functionalization | Direct arylation or alkylation of the cyclopentenone ring. | Efficient synthesis of substituted derivatives. |
| Catalytic C-H activation strategies. | Atom-economical functionalization. |
Integration of Machine Learning and AI in the Design and Discovery of New Fluorinated Cyclopentenone Chemistry
Predictive Modeling of Reactivity: Machine learning models can be trained on existing chemical reaction data to predict the outcome of new reactions. acs.orgresearchgate.net By developing models specific to organofluorine chemistry, researchers could predict the reactivity of this compound with various reagents, guiding experimental design and saving valuable resources. nih.gov
De Novo Design of Bioactive Molecules: Generative AI models can design novel molecules with desired biological activities. nih.govacs.org By using the this compound scaffold as a starting point, AI algorithms could generate new drug candidates with potentially enhanced properties due to the presence of the difluorinated motif.
The synergy between computational prediction and experimental validation will be a key driver of innovation in the chemistry of fluorinated cyclopentenones.
Advanced Methodological Development for In Situ Characterization and Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The development and application of advanced analytical techniques for the in situ and operando characterization of reactions involving this compound will be a major research focus.
Operando Spectroscopy: Techniques such as operando Raman and fluorescence spectroscopy allow for the real-time monitoring of catalytic reactions under actual process conditions. acs.orgnih.govuu.nlacs.org Applying these methods to reactions of this compound could provide invaluable insights into the nature of catalytic intermediates and the kinetics of the reaction.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In situ NMR monitoring of reactions can provide detailed information about the formation of intermediates and byproducts. researchgate.netyoutube.com Given the presence of fluorine, ¹⁹F NMR is a particularly valuable technique due to its high sensitivity and the large chemical shift range, which can provide a clean window for observing fluorinated species. acs.orgresearchgate.net The use of cryogenic NMR could enable the detection and characterization of highly reactive and short-lived intermediates that are not observable at room temperature. acs.orgresearchgate.net
Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are essential for identifying and characterizing reaction products and intermediates. amanote.com The development of specialized ionization methods and tandem mass spectrometry (MS/MS) experiments will be crucial for the detailed analysis of the complex reaction mixtures often encountered in organofluorine chemistry.
By combining these advanced analytical methods with computational modeling, researchers can gain a comprehensive understanding of the reaction mechanisms governing the chemistry of this compound, paving the way for the rational design of new and improved synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 4,4-Difluorocyclopent-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves fluorination of cyclopentenone precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include controlling reaction temperature (e.g., −78°C to room temperature) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate the product. Monitoring reaction progress with TLC or GC-MS ensures reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR (δ ~ -120 ppm for CF groups) and NMR (δ 5.8–6.2 ppm for enone protons) confirm structural features.
- IR : Strong carbonyl stretch (~1700 cm) and C-F vibrations (~1100–1250 cm).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., [M+H] at m/z 132.02).
Cross-referencing with PubChem data ensures accuracy .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>98%).
- Melting Point Analysis : Compare observed mp (literature range: 45–47°C) to known values.
- Elemental Analysis (C, H, F) to verify stoichiometry. Ensure compliance with safety protocols for fluorinated compounds, including fume hood use and waste neutralization .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO) and Fukui indices for reactive sites.
- Molecular Dynamics Simulations : Study solvent effects (e.g., polar vs. nonpolar) on reaction pathways. Tools like Gaussian or ORCA are recommended. Validate predictions with experimental kinetic studies (e.g., monitoring enone reactivity via UV-Vis or NMR) .
Q. What strategies resolve contradictions in experimental data regarding the compound’s thermal stability under oxidative conditions?
- Methodological Answer :
- Controlled DSC/TGA Experiments : Measure decomposition temperatures under inert vs. oxygen-rich atmospheres.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.
- Mechanistic Probes : Use radical scavengers (e.g., BHT) to test if degradation is radical-mediated. Reconcile discrepancies by replicating conditions across labs and cross-validating with computational degradation pathways .
Q. How is X-ray crystallography with SHELX software employed to determine the crystal structure of this compound derivatives?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- SHELXL Refinement : Input .hkl files into SHELXL for structure solution via direct methods. Adjust parameters (e.g., anisotropic displacement) to refine bond lengths and angles. Validate with R-factor convergence (<5%).
- CIF Deposition : Submit final CIF files to the Cambridge Structural Database (CSD) for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
